molecular formula C8H11N3O2S B15277065 5-((Thietan-3-ylamino)methyl)isoxazole-3-carboxamide

5-((Thietan-3-ylamino)methyl)isoxazole-3-carboxamide

Cat. No.: B15277065
M. Wt: 213.26 g/mol
InChI Key: OWVKOOHCALTMQQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-((Thietan-3-ylamino)methyl)isoxazole-3-carboxamide can be achieved through various synthetic routes. One common method involves the [3+2] cycloaddition reaction of nitrile oxides with olefins or methyl crotonate derivatives . This reaction is regioselective and leads to the formation of 5-substituted amino-isoxazole derivatives . Another method involves the cyclization of intermediate compounds using hydroxylamine under alkaline conditions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Scientific Research Applications

5-((Thietan-3-ylamino)methyl)isoxazole-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various biologically active compounds . In biology and medicine, isoxazole derivatives have been studied for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The compound’s unique structure allows it to interact with different molecular targets, making it a valuable tool in drug discovery and development.

Mechanism of Action

The mechanism of action of 5-((Thietan-3-ylamino)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives have been shown to modulate various biological processes by binding to enzymes, receptors, and other proteins . For example, some isoxazole compounds have been found to inhibit the activity of certain enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways involved may vary depending on the specific isoxazole derivative and its chemical structure.

Properties

Molecular Formula

C8H11N3O2S

Molecular Weight

213.26 g/mol

IUPAC Name

5-[(thietan-3-ylamino)methyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C8H11N3O2S/c9-8(12)7-1-6(13-11-7)2-10-5-3-14-4-5/h1,5,10H,2-4H2,(H2,9,12)

InChI Key

OWVKOOHCALTMQQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1)NCC2=CC(=NO2)C(=O)N

Origin of Product

United States

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